6-Aminoquinoline-5-carbonitrile
Overview
Description
6-Aminoquinoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and organic chemistry. This compound is characterized by the presence of an amino group at the sixth position and a cyano group at the fifth position on the quinoline ring.
Scientific Research Applications
6-Aminoquinoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of malaria and other infectious diseases.
Industry: Utilized in the development of materials for optoelectronic devices due to its electronic properties.
Safety and Hazards
6-Aminoquinoline-5-carbonitrile is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that similar compounds, such as other aminoquinolines, have been studied for their interactions with various biological targets .
Mode of Action
It’s worth noting that other aminoquinolines have been shown to interact with their targets in a variety of ways, including inhibition of protein synthesis and effects on dna and rna synthesis .
Biochemical Analysis
Biochemical Properties
It is known that the compound has significant interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently limited .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminoquinoline-5-carbonitrile typically involves the reaction of 6-chloroquinoline-5-carbonitrile with ammonia or an amine under suitable conditions. One common method includes:
Starting Material: 6-chloroquinoline-5-carbonitrile
Reagent: Ammonia or an amine
Solvent: Ethanol or another suitable solvent
Conditions: Refluxing the mixture for several hours
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Aminoquinoline-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitroquinoline derivatives
Reduction: Aminoquinoline derivatives
Substitution: Alkylated or acylated quinoline derivatives
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinoline: Lacks the cyano group at the fifth position.
5-Cyanoquinoline: Lacks the amino group at the sixth position.
Quinoline: The parent compound without any substituents.
Uniqueness
6-Aminoquinoline-5-carbonitrile is unique due to the presence of both an amino group and a cyano group on the quinoline ring
Properties
IUPAC Name |
6-aminoquinoline-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-8-7-2-1-5-13-10(7)4-3-9(8)12/h1-5H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCIBXGKTGBHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C#N)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363650 | |
Record name | 6-aminoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54398-51-5 | |
Record name | 6-aminoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminoquinoline-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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